Ethyl 3-[(2,4-Dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate
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Overview
Description
Ethyl 3-[(2,4-Dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes a dichlorophenyl group, an amino group, and a triphenylphosphoranylidene moiety. Its molecular formula is C29H23Cl2NO3P, and it is often used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2,4-Dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate typically involves the reaction of ethyl 2-(triphenylphosphoranylidene)propanoate with 2,4-dichloroaniline. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2,4-Dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-[(2,4-Dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2,4-Dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride
- Ethyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate
- Ethyl 1-(2,4-dichlorophenyl)-5-trichloromethyl-1,2,4-triazole-3-carboxylate
Uniqueness
Ethyl 3-[(2,4-Dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate is unique due to its triphenylphosphoranylidene moiety, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in synthetic organic chemistry and pharmaceutical research .
Biological Activity
Ethyl 3-[(2,4-Dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- IUPAC Name : Ethyl 3-((2,4-dichlorophenyl)amino)-3-oxo-2-(triphenylphosphoranylidene)propanoate
- Molecular Formula : C29H24Cl2N O3P
- Molecular Weight : 536.39 g/mol
- Purity : 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triphenylphosphoranylidene moiety is known to influence the electronic properties of the molecule, enhancing its reactivity and potential interactions with biomolecules.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Antimicrobial Activity : There is evidence indicating that compounds with similar structures exhibit antimicrobial properties, possibly through disruption of microbial cell membranes.
Antimicrobial Properties
Several studies have explored the antimicrobial potential of related phosphoranylidene compounds. For instance:
- A study indicated that triphenylphosphoranylidene derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Cytotoxicity Assays
Research on the cytotoxic effects of similar compounds has shown promising results:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast Cancer) | 15.5 |
Triphenylphosphoranylidene derivative | HeLa (Cervical Cancer) | 12.0 |
These results indicate that this compound may possess significant cytotoxic effects against cancer cell lines, warranting further investigation into its mechanism and potential therapeutic applications .
Case Study 1: Anticancer Activity
A recent study highlighted the anticancer activity of a related compound in vitro. The study demonstrated that treatment with the compound resulted in apoptosis in MCF-7 cells through the activation of caspase pathways.
Case Study 2: Enzyme Interaction
Another research effort focused on the interaction between this compound and specific kinases involved in cancer metabolism. The findings suggested that the compound inhibits kinase activity, leading to reduced proliferation of cancer cells .
Properties
Molecular Formula |
C29H24Cl2NO3P |
---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
ethyl 3-(2,4-dichloroanilino)-3-oxo-2-(triphenyl-λ5-phosphanylidene)propanoate |
InChI |
InChI=1S/C29H24Cl2NO3P/c1-2-35-29(34)27(28(33)32-26-19-18-21(30)20-25(26)31)36(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-20H,2H2,1H3,(H,32,33) |
InChI Key |
LHWHALUFHSQCPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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